Ethyl 3-hydroxy-3,4-dimethylpentanoate
Description
Properties
CAS No. |
6570-77-0 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,4-dimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(10)6-9(4,11)7(2)3/h7,11H,5-6H2,1-4H3 |
InChI Key |
WCZWZWVVSMMTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3,4-dimethylpentanoate can be synthesized through the esterification of 3-hydroxy-3,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3,4-dimethylpentanoic acid or 3,4-dimethylpentanoic acid.
Reduction: 3-hydroxy-3,4-dimethylpentanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and as a prodrug.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3,4-dimethylpentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3,7-dimethyloctanoate (Compound 13)
Key differences :
- Chain length: Octanoate backbone (C8) vs. pentanoate (C5), increasing molecular weight (C₁₂H₂₄O₃ vs. C₉H₁₈O₃).
- Substituent positions : Methyl groups at 3- and 7-positions vs. 3- and 4-positions.
- Physical properties : Higher lipophilicity due to the longer carbon chain, reducing aqueous solubility .
Synthetic relevance : Synthesized in 96% yield as a colorless oil, suggesting efficient esterification protocols applicable to the target compound .
Ethyl 3-hydroxy-3,4,4-trimethylpentanoate (CAS 7148-02-9)
Key differences :
- Additional methyl group : 4,4-dimethyl substitution vs. 3,4-dimethyl in the target compound.
- Molecular formula : C₁₀H₂₀O₃ (vs. C₉H₁₈O₃ for the target).
- NMR data : Distinct ¹H NMR signals at δ 1.23 (s, COHCH₃) and δ 1.64 (s, CH₃C=) highlight steric effects from the 4,4-dimethyl groups .
Impact : Increased steric hindrance may reduce enzymatic or chemical reactivity compared to the target compound .
Methyl 3-Hydroxy-4,4-dimethylpentanoate (CAS 150943-32-1)
Key differences :
- Ester group : Methyl vs. ethyl, lowering molecular weight (C₈H₁₆O₃ vs. C₉H₁₈O₃).
- Volatility : Higher volatility due to the smaller ester group, making it less suitable for sustained-release formulations .
Applications : Methyl esters are often preferred in fragrance industries due to their sharper odor profiles .
Ethyl 4,4-dimethyl-3-methylidenepentanoate (CAS 3695-38-3)
Key differences :
Ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7)
Key differences :
- Functional group : Ketone (C=O) replaces the hydroxyl group, altering polarity and reactivity.
- Applications : Ketones are common intermediates in organic synthesis (e.g., β-keto esters for Claisen condensations), whereas hydroxy esters are used in chiral resolutions .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Ethyl esters with hydroxy groups (e.g., Compound 13) are synthesized in high yields (>90%) via esterification or transesterification, suggesting similar protocols could optimize the target compound’s production .
- Bioactivity Potential: Hydroxy esters from marine fungi (e.g., compounds in Marine Drugs) exhibit antifungal properties, implying the target compound may warrant similar biological screening .
- Structural Effects on Properties: Chain length and methyl substitution influence solubility and volatility. For instance, ethyl 3-hydroxy-3,7-dimethyloctanoate’s longer chain enhances lipophilicity, while methyl esters (e.g., Methyl 3-hydroxy-4,4-dimethylpentanoate) prioritize volatility . Hydroxyl groups improve hydrogen-bonding capacity, critical for chiral recognition in drug design, whereas ketones or alkenes enable diverse reactivity .
Q & A
Q. What are the established synthetic pathways for Ethyl 3-hydroxy-3,4-dimethylpentanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway starting from ethyl 3-hydroxy-3,4,4-trimethylpentanoate. Key steps include:
Dehydration : Conversion to α,β-unsaturated esters under acidic conditions (e.g., H₂SO₄ catalysis).
Bromination : Treatment with N-bromosuccinimide (NBS) to yield ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoate.
Thermal Cyclization : Formation of a γ-lactone intermediate.
Hydrogenation : Reduction to the final product.
- Critical Factors : Temperature control during cyclization (≥120°C) and solvent choice (e.g., THF or DMF) significantly impact yield and purity. Reported overall yield: 62% .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dehydration | H₂SO₄, reflux | 85 |
| Bromination | NBS, CCl₄, light | 75 |
| Cyclization | 120°C, 6 hrs | 90 |
| Hydrogenation | H₂/Pd-C, EtOH | 95 |
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- ¹H NMR : δ 1.21 (s, 9H, tert-butyl), 3.72 (s, 3H, ester methyl), 5.14 (s, 2H, benzyloxy group in intermediates) .
- ¹³C NMR : δ 165.4 (ester carbonyl), 150.0 (imine carbon in intermediates), 28.5 (tert-butyl carbons) .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 290.1510 (theoretical 290.1505) for intermediates .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The compound is stable for ≥5 years when stored at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., dried CH₂Cl₂) during synthesis .
Advanced Research Questions
Q. How can contradictions in reported synthesis yields be resolved?
- Methodological Answer : Discrepancies often arise from:
- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc gradient) vs. distillation for α,β-unsaturated esters.
- Stereochemical Outcomes : Use chiral GC or HPLC (e.g., Chiralpak® columns) to resolve enantiomers in bromination steps .
- Validation : Cross-reference with independent characterization (e.g., X-ray crystallography of intermediates) .
Q. What role does stereochemistry play in the biological activity or reactivity of this compound derivatives?
- Methodological Answer :
- Stereochemical Analysis : The (3R)-configuration in related lactones (e.g., 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone) enhances substrate specificity in enzymatic assays .
- Synthetic Control : Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) or enzymatic resolution (lipases) can isolate enantiomers for activity studies .
Q. How can biosynthetic pathways be engineered to produce this compound derivatives?
- Methodological Answer :
- Heterologous Expression : Clone gene clusters (e.g., fatty acid synthases) into E. coli or S. cerevisiae for in vivo production .
- Enzyme Engineering : Mutate acyltransferase domains to incorporate 4,4-dimethylpentanoate units into polyketide scaffolds .
- In Vitro Reconstitution : Combine purified enzymes (e.g., P450 monooxygenases) with cofactors (NADPH) to hydroxylate intermediates .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound intermediates vary across studies?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
